

Epacadostat (INCB024360): A Technical Guide to a Potent and Selective IDO1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Epacadostat (formerly INCB024360) is a first-in-class, orally bioavailable, potent, and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This creates a tolerogenic environment that allows tumors to evade immune surveillance. By competitively and reversibly binding to the heme cofactor of the IDO1 enzyme, Epacadostat blocks this immunosuppressive pathway, thereby restoring and enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and key experimental protocols related to Epacadostat.

Chemical Structure and Properties

Epacadostat is a hydroxyamidine-containing small molecule with a complex structure that includes a furazan ring, a brominated and fluorinated phenyl group, and a sulfamide moiety.[1] [2][3]



Identifier	Value
IUPAC Name	(Z)-N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-4- {[2-(sulfamoylamino)ethyl]amino}-1,2,5- oxadiazole-3-carboximidamide[4]
SMILES	C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F[5]
Molecular Formula	C11H13BrFN7O4S[6]
Molecular Weight	438.23 g/mol [6]
CAS Number	1204669-58-8[6]

Mechanism of Action and Signaling Pathway

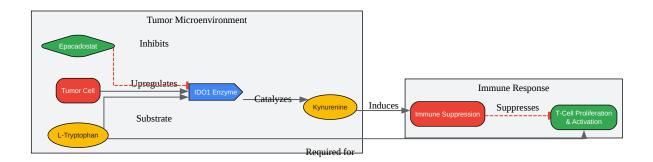
Epacadostat is a competitive inhibitor of the IDO1 enzyme.[7] It binds to the ferrous heme iron within the active site of IDO1, preventing the binding of its substrate, L-tryptophan.[8] This inhibition blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[5][6]

The downstream effects of IDO1 inhibition by Epacadostat are multifaceted and lead to a reversal of the immunosuppressive tumor microenvironment. Key consequences include:

- Tryptophan Restoration: By preventing tryptophan degradation, Epacadostat restores local tryptophan levels, which is crucial for the proliferation and activation of effector T cells.
- Reduction of Kynurenine: Inhibition of IDO1 leads to a significant decrease in the production
 of kynurenine and its downstream metabolites. This alleviates the immunosuppressive
 effects of these metabolites on various immune cells, including T cells, natural killer (NK)
 cells, and dendritic cells (DCs).[9]
- Enhanced Anti-Tumor Immunity: The restoration of T cell function and the reduction of immunosuppressive signals promote an anti-tumor immune response, leading to increased tumor cell recognition and killing by the immune system.

Below is a diagram illustrating the IDO1 signaling pathway and the point of inhibition by Epacadostat.





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- 9. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
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